Isochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochroman-4-amine is an organic compound that belongs to the class of heterocyclic amines It features a benzene ring fused to a tetrahydropyran ring, with an amine group attached to the fourth carbon of the tetrahydropyran ring
Mechanism of Action
Target of Action
Isochroman-4-amine is a complex compound that interacts with various targets. It is known that isochroman derivatives have significant pharmacological properties, suggesting they interact with biological targets .
Biochemical Pathways
It is synthesized via C-H insertion of donor/donor carbenes .
Result of Action
It is known that isochroman derivatives have significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochroman-4-amine can be synthesized through various synthetic routes. One common method involves the reduction of isochroman-4-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the intermediate products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of isochroman-4-one using a palladium or platinum catalyst under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency in producing high yields of the desired amine.
Chemical Reactions Analysis
Types of Reactions: Isochroman-4-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isochroman-4-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydroisochroman derivatives using strong reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Isochroman-4-one.
Reduction: Tetrahydroisochroman derivatives.
Substitution: Various substituted isochroman derivatives depending on the substituent introduced.
Scientific Research Applications
Isochroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isochroman-4-one: A ketone derivative of isochroman-4-amine, which can be converted to the amine through reduction.
Tetrahydroisochroman: A fully saturated derivative of this compound, obtained through complete reduction.
Isochroman-1-one: Another isochroman derivative with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of the amine group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable compound in the synthesis of novel organic molecules and potential therapeutic agents.
Biological Activity
Isochroman-4-amine, a bicyclic compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant case studies regarding this compound, providing a comprehensive overview of its applications in pharmacology.
Chemical Structure and Properties
This compound is a derivative of isochroman, featuring an amine group at the 4-position. Its chemical formula is C9H11N with a molecular weight of 149.19 g/mol. The compound’s structure allows it to interact with various biological targets, particularly within the central nervous system (CNS). It exhibits high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a candidate for neurological research.
Synthesis Methods
This compound can be synthesized through several methods, including:
-
Reduction of Isochroman-4-one :
- Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Conducted under inert atmospheres to prevent oxidation.
-
Catalytic Hydrogenation :
- Involves hydrogenating isochroman-4-one using palladium or platinum catalysts under high pressure and temperature conditions for industrial scalability.
Pharmacological Properties
This compound has been studied for its diverse pharmacological properties:
- Neuropharmacology : The compound shows potential as a lead for developing drugs targeting CNS disorders due to its interaction with neurotransmitter systems.
- Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties, indicating potential applications in treating infections .
- Anticancer Activity : Some studies suggest that isochroman derivatives exhibit anticancer effects, although specific mechanisms and efficacy require further investigation .
Case Studies
- Neuroprotective Effects : Research has shown that isochroman derivatives can protect neuronal cells from oxidative stress, suggesting their potential in treating neurodegenerative diseases like Alzheimer's.
- Vasodilatory Effects : Isochroman derivatives have been evaluated for their ability to induce vasodilation and antagonize α1-adrenergic receptors, which may have implications in hypertension treatment .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds to highlight its unique properties:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
(R)-Chroman-4-amine hydrochloride | C9H12ClN | Similar structure but differs in stereochemistry |
Spiro[isochroman-1,4'-piperidine] | C14H15N | Contains a piperidine moiety, altering activity |
7-Chlorothis compound | C9H8ClN | Chlorine substitution affects reactivity |
This table illustrates the diversity within the isochroman family while emphasizing the specific characteristics of this compound that make it a valuable compound for drug development.
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Interaction with Receptors : It is believed to interact with various neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognition.
- Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of acetylcholinesterase, which could enhance cholinergic signaling in the brain .
- Antioxidant Properties : The compound may also exhibit antioxidant effects, contributing to its neuroprotective capabilities .
Future Directions
Research into this compound is ongoing, with future studies aimed at:
- Elucidating specific binding affinities and mechanisms of action.
- Developing novel derivatives with enhanced pharmacological profiles.
- Exploring additional therapeutic applications beyond neuropharmacology and oncology.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYWBOBBXXDXHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.